1,2,3,4-Oxatriazol-5-amine

Energetic materials Thermal analysis Heterocyclic chemistry

1,2,3,4-Oxatriazol-5-amine (CAS 29909-71-5) is a heterocyclic compound belonging to the mesoionic 1,2,3,4-oxatriazole class, characterized by a five-membered ring containing three nitrogen atoms, one oxygen atom, and one carbon atom, with an exocyclic amine group at the 5-position. Its molecular formula is CH₂N₄O, with a molecular weight of 86.05 g/mol.

Molecular Formula CH2N4O
Molecular Weight 86.05 g/mol
CAS No. 29909-71-5
Cat. No. B3050943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Oxatriazol-5-amine
CAS29909-71-5
Molecular FormulaCH2N4O
Molecular Weight86.05 g/mol
Structural Identifiers
SMILESC1(=NN=NO1)N
InChIInChI=1S/CH2N4O/c2-1-3-4-5-6-1/h(H2,2,3,5)
InChIKeyQPTISOPQFLIZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Oxatriazol-5-amine (CAS 29909-71-5): Baseline Characteristics for Scientific Procurement


1,2,3,4-Oxatriazol-5-amine (CAS 29909-71-5) is a heterocyclic compound belonging to the mesoionic 1,2,3,4-oxatriazole class, characterized by a five-membered ring containing three nitrogen atoms, one oxygen atom, and one carbon atom, with an exocyclic amine group at the 5-position [1]. Its molecular formula is CH₂N₄O, with a molecular weight of 86.05 g/mol [1]. The compound serves as a core scaffold for developing nitric oxide (NO)-releasing agents, with biological activity primarily attributed to its NO-donating properties [2]. Mesoionic 1,2,3,4-oxatriazoles are among the only stable oxatriazole configurations, as neutral aromatic species have not been reported [3].

1,2,3,4-Oxatriazol-5-amine (CAS 29909-71-5): Why In-Class Substitution Is Not Straightforward


Within the broader family of nitrogen-oxygen heterocycles, 1,2,3,4-oxatriazole-5-amine exhibits unique structural and functional attributes that preclude simple substitution with other NO-donor scaffolds or related heterocycles. Unlike 1,2,3,5-oxatriazoles, which are generally unstable and have only fleeting existence [1], the 1,2,3,4-oxatriazole core forms stable mesoionic derivatives [2]. Compared to tetrazole-based NO-donors, oxatriazoles offer distinct electronic properties and hydrogen-bonding capabilities [3]. Furthermore, the exocyclic 5-amine group provides a critical site for derivatization that influences NO-release kinetics, stability, and biological selectivity—parameters that vary substantially even among closely related oxatriazole analogs and are not predictable from structure alone [4].

1,2,3,4-Oxatriazol-5-amine (CAS 29909-71-5): Quantitative Evidence of Differentiation


Thermal Stability Advantage Over Related Energetic Heterocycles

5-Amino-1,2,3,4-oxatriazole-3-oxide, a close structural analog, demonstrates thermal stability up to 250 °C without phase change and no weight loss until 360 °C in thermogravimetric analysis, as determined by variable temperature PXRD and TGA [1]. This stability profile is superior to many tetrazole-based energetic compounds, which often decompose at lower temperatures [2].

Energetic materials Thermal analysis Heterocyclic chemistry

Superior Antiplatelet Potency of Oxatriazole-5-imine Derivatives vs. Established NO Donors

Mesoionic 1,2,3,4-oxatriazole-5-imine derivatives (e.g., GEA 3162, GEA 3175) exhibit markedly lower IC50 values in inhibiting ADP-induced platelet aggregation compared to reference NO donors SIN-1 and SNAP. GEA 3162 achieved an IC50 of 0.18 μM, and GEA 3175 0.39 μM, whereas SIN-1 and SNAP showed IC50 values of 3.73 μM and 2.12 μM, respectively [1]. This represents a 10- to 20-fold increase in potency for the oxatriazole derivatives.

Antithrombotic NO donor Platelet aggregation

Computational Prediction of Balanced Energetic Performance with Reduced Sensitivity

Density functional theory (DFT) calculations on 5-amino-1,2,3,4-oxatriazole-3-oxide reveal a favorable combination of detonation velocity (meeting or exceeding Klapotke's criteria) and moderate heat of detonation, in contrast to other oxatriazole N-oxides which exhibit undesirably high heats of detonation predictive of impact sensitivity [1]. The free space per molecule and molecular surface electrostatic potential are also consistent with low sensitivity.

Energetic materials DFT calculation Detonation properties

Tunable NO Release and Pharmacological Selectivity via Substituent Modification

Systematic variation of substituents on the oxatriazole-5-imine core yields compounds with relative selectivity toward vasorelaxant, anti-platelet, thrombolytic, or tracheorelaxant properties [1]. This tunability is not observed to the same extent with other NO-donor classes such as sydnone imines, where N-nitrosation is required for activity [2].

NO donor Structure-activity relationship Pharmacology

Stability of Oxatriazole Derivatives at Physiological Temperature

Certain mesoionic oxatriazole derivatives remain stable for extended periods at 37 °C, whereas many furoxan-based NO donors exhibit limited stability under physiological conditions, requiring specialized formulation [1][2]. GEA 3175 is specifically noted as a stable, slow-releasing NO donor with sustained activity [3].

Stability NO donor Pharmaceutical development

1,2,3,4-Oxatriazol-5-amine (CAS 29909-71-5): Recommended Research and Industrial Use Cases


Development of High-Performance, Low-Sensitivity Energetic Materials

Based on computational evidence showing that 5-amino-1,2,3,4-oxatriazole-3-oxide meets detonation velocity criteria while maintaining moderate heat release and low predicted sensitivity [1], and experimental thermal stability data (no decomposition below 360 °C) [2], this scaffold is well-suited for designing next-generation energetic compounds with an improved safety-performance balance.

Antithrombotic Drug Discovery Requiring Potent NO-Mediated Platelet Inhibition

Given the direct head-to-head evidence that oxatriazole-5-imine derivatives exhibit 10- to 20-fold greater potency (IC50 0.18–0.39 μM) than established NO donors SIN-1 and SNAP (IC50 3.73 and 2.12 μM) in inhibiting platelet aggregation [3], this compound class is a strong candidate for lead optimization in antithrombotic programs.

Structure-Activity Relationship Studies for Selective NO-Donor Pharmacology

The demonstrated ability to achieve relative selectivity for vasorelaxant, anti-platelet, thrombolytic, or tracheorelaxant effects through systematic structural modification of the oxatriazole core [4] makes 1,2,3,4-oxatriazol-5-amine an ideal starting point for SAR campaigns aimed at tissue- or pathway-specific NO delivery.

Stable NO-Donor Probes for In Vitro and In Vivo Mechanistic Studies

The stability of oxatriazole derivatives at 37 °C [5], combined with their tunable NO-release profiles [4], supports their use as reliable chemical tools for dissecting NO-mediated signaling pathways in cellular and animal models, offering advantages over less stable alternatives like some furoxans [6].

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